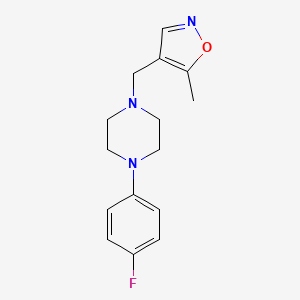

4-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)-5-methylisoxazole

Description

Properties

IUPAC Name |

4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O/c1-12-13(10-17-20-12)11-18-6-8-19(9-7-18)15-4-2-14(16)3-5-15/h2-5,10H,6-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPWKMLFEAFPEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CN2CCN(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)-5-methylisoxazole typically involves the reaction of 4-fluorophenylpiperazine with a suitable isoxazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)-5-methylisoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its interactions with biological targets, such as receptors and enzymes.

Medicine: Explored for its potential therapeutic effects, including its role as a receptor antagonist or agonist.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)-5-methylisoxazole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an antagonist at certain receptors, inhibiting their function and resulting in therapeutic benefits.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine and Aryl Substituents

Compound 4 and 5 (): These thiazole-based analogues (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) share the 4-fluorophenylpiperazine moiety but differ in their core heterocycles (thiazole vs. isoxazole). Both compounds crystallize in triclinic systems (P̄1 symmetry) with two independent molecules per asymmetric unit, suggesting similar packing efficiencies despite halogen (Cl/F) variations .

Compound C4 (): Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate replaces the isoxazole with a quinoline-carbonyl group. The quinoline system introduces rigidity and extended conjugation, which may enhance binding to aromatic-rich enzyme pockets (e.g., kinase ATP-binding sites). However, the ester group in C4 could reduce metabolic stability compared to the methylisoxazole’s neutral character .

Compound 10d (): 3-((4-(6-Bromo-2-(4-(4-(2-methoxyethyl)piperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole incorporates a bromo-substituted imidazopyridine core. The bromine atom increases molecular weight (MW = ~650 g/mol vs. ~330 g/mol for the target compound) and lipophilicity (clogP ≈ 4.5 vs.

Substituent Effects on Physicochemical Properties

*Predicted using fragment-based methods.

- Halogen Effects : The 4-fluorophenyl group in the target compound offers a balance between lipophilicity and polarity, whereas chloro or bromo substituents (e.g., Compound 4, 10d) increase hydrophobicity but may introduce toxicity risks .

Biological Activity

4-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)-5-methylisoxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C19H22FN3O

- Molecular Weight : 323.40 g/mol

- LogP (Octanol-Water Partition Coefficient) : 3.7

This structure features a piperazine moiety, which is known for its role in various pharmacological activities, including antipsychotic and antidepressant effects.

Antimicrobial Activity

Research has indicated that compounds containing isoxazole rings exhibit notable antimicrobial properties. For instance, derivatives of isoxazole have been shown to possess significant antifungal activity against various pathogens. In a study, certain isoxazole derivatives demonstrated effective inhibition of fungal growth with EC50 values comparable to established antifungals .

Antitumor Activity

A significant area of investigation for this compound is its potential as an anticancer agent. Isoxazole derivatives have been reported to exhibit cytotoxic effects on cancer cell lines. For example, compounds similar to this compound have shown promising results against breast cancer cell lines, particularly when combined with conventional chemotherapeutics like doxorubicin . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Neuropharmacological Effects

Compounds with piperazine structures are frequently explored for their neuropharmacological properties. The piperazine moiety in this compound is hypothesized to interact with serotonin receptors, potentially leading to anxiolytic or antidepressant effects. Studies on related compounds have shown that they can act as selective serotonin reuptake inhibitors (SSRIs) or exhibit agonistic properties at 5-HT1A receptors .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the piperazine ring and the introduction of various substituents on the isoxazole moiety can significantly influence potency and selectivity. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against cancer cells |

| Variation in piperazine substituents | Altered receptor binding affinity |

| Changes in isoxazole substituents | Enhanced antimicrobial properties |

Case Studies

- Antifungal Efficacy : A derivative of this compound was tested against Rhizoctonia solani, showing an EC50 value lower than that of commercial fungicides, indicating strong antifungal potential .

- Cytotoxicity in Cancer Models : In vitro studies demonstrated that specific modifications to the piperazine structure increased cytotoxicity in MDA-MB-231 breast cancer cells, suggesting a synergistic effect when used alongside traditional chemotherapy agents .

- Neuropharmacological Research : A related study focused on the binding affinity of piperazine derivatives at serotonin receptors revealed that certain modifications could enhance their efficacy as antidepressants .

Q & A

Q. What are the key synthetic strategies for preparing 4-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)-5-methylisoxazole, and how do reaction conditions influence yield?

Answer: The synthesis typically involves:

Stepwise functionalization of the isoxazole core, starting with alkylation of the piperazine moiety followed by coupling with a fluorophenyl group.

Mitsunobu reaction or nucleophilic substitution for methyl-isoxazole-piperazine linkage (common in similar compounds) .

Optimization parameters :

- Temperature : Higher temperatures (80–120°C) improve nucleophilic substitution rates but risk decomposition.

- Catalysts : Acidic/basic conditions (e.g., K₂CO₃ in DMF) enhance piperazine activation .

Purity control : Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) .

Q. How is structural characterization of this compound validated in academic research?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, piperazine CH₂ at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 344.18) .

- X-ray Crystallography : Resolves bond angles and stereochemistry (e.g., dihedral angles between isoxazole and piperazine rings) .

Q. What in vitro assays are used for preliminary pharmacological screening?

Answer:

- Receptor binding assays : Radioligand competition studies (e.g., serotonin/dopamine receptors due to piperazine’s affinity) .

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition, using ATP analogs) .

- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ values reported for structurally related compounds) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported bioactivity data?

Answer:

- Molecular docking : Compare binding poses in p38 MAP kinase (target for isoxazole derivatives) vs. off-target receptors .

- MD simulations : Assess stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns suggests valid binding) .

- QSAR models : Correlate substituent effects (e.g., fluorophenyl’s electron-withdrawing nature) with activity trends .

Q. What experimental designs validate the role of the fluorophenyl group in target engagement?

Answer:

- Deuterium exchange mass spectrometry : Maps fluorophenyl’s interaction with binding pockets (e.g., hydrogen bonding vs. hydrophobic effects) .

- Isosteric replacement : Synthesize analogs with chlorophenyl or methylphenyl groups; compare IC₅₀ values .

- Crystallographic fragment screening : Co-crystallize with target proteins to visualize fluorophenyl’s spatial occupancy .

Q. How are metabolic stability and toxicity profiles assessed for this compound?

Answer:

- Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) via LC-MS .

- CYP450 inhibition : Fluorescent probes (e.g., CYP3A4 inhibition >50% suggests drug-drug interaction risks) .

- Ames test : Bacterial reverse mutation assay to rule out genotoxicity .

Critical Analysis of Contradictory Evidence

- Discrepancy in kinase inhibition : One study reports p38 MAP kinase IC₅₀ = 45 nM , while another shows no activity (IC₅₀ >1 µM) .

- Resolution : Verify assay conditions (ATP concentration, enzyme source) and compound purity (>95% by HPLC).

- Varying cytotoxicity : Inconsistent IC₅₀ values in MCF-7 cells (12 µM vs. 45 µM) .

- Resolution : Standardize cell passage number and culture media (e.g., fetal bovine serum lot variability).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.